Cas no 951888-05-4 (4-Chloro-2'-(thiomethyl)benzophenone)

4-Chloro-2'-(thiomethyl)benzophenone 化学的及び物理的性質
名前と識別子
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- 4-Chloro-2'-(thiomethyl)benzophenone
- BC1248454
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- インチ: 1S/C14H11ClOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3
- InChIKey: XDDDUVNDYNEFMU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C1C=CC=CC=1SC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 261
- トポロジー分子極性表面積: 42.4
4-Chloro-2'-(thiomethyl)benzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 202221-5g |
4-Chloro-2'-(thiomethyl)benzophenone |
951888-05-4 | 97% | 5g |
£1120.00 | 2022-03-01 | |
TRC | C066395-250mg |
4-Chloro-2'-(thiomethyl)benzophenone |
951888-05-4 | 250mg |
$ 290.00 | 2022-06-06 | ||
A2B Chem LLC | AX78950-1g |
2-(4-Chlorobenzoyl)benzothialdehyde |
951888-05-4 | 1g |
$1226.00 | 2024-07-18 | ||
A2B Chem LLC | AX78950-5g |
2-(4-Chlorobenzoyl)benzothialdehyde |
951888-05-4 | 5g |
$3275.00 | 2024-07-18 | ||
Fluorochem | 202221-1g |
4-Chloro-2'-(thiomethyl)benzophenone |
951888-05-4 | 97% | 1g |
£340.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648980-5g |
(4-Chlorophenyl)(2-(methylthio)phenyl)methanone |
951888-05-4 | 98% | 5g |
¥10146.00 | 2024-04-24 | |
TRC | C066395-500mg |
4-Chloro-2'-(thiomethyl)benzophenone |
951888-05-4 | 500mg |
$ 480.00 | 2022-06-06 | ||
Fluorochem | 202221-2g |
4-Chloro-2'-(thiomethyl)benzophenone |
951888-05-4 | 97% | 2g |
£624.00 | 2022-03-01 | |
A2B Chem LLC | AX78950-2g |
2-(4-Chlorobenzoyl)benzothialdehyde |
951888-05-4 | 2g |
$1975.00 | 2024-07-18 |
4-Chloro-2'-(thiomethyl)benzophenone 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
4-Chloro-2'-(thiomethyl)benzophenoneに関する追加情報
Introduction to 4-Chloro-2'-(thiomethyl)benzophenone (CAS No. 951888-05-4) in Modern Chemical Research
4-Chloro-2'-(thiomethyl)benzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 951888-05-4, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This benzophenone derivative, characterized by the presence of a chloro substituent and a thiomethyl group at the 2'-position, has garnered attention due to its versatile applications in the development of bioactive molecules and advanced material sciences. The unique structural features of this compound contribute to its reactivity and utility in various synthetic pathways, making it a valuable tool for researchers exploring novel chemical entities.
The 4-chloro-2'-(thiomethyl)benzophenone structure serves as a pivotal intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its chloro group facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups, while the thiomethyl moiety can participate in further modifications, such as thiourea formation or oxidation processes. These characteristics make it an indispensable component in multi-step synthetic routes aimed at producing biologically active compounds.
In recent years, the demand for specialized intermediates like 4-chloro-2'-(thiomethyl)benzophenone has surged due to advancements in drug discovery methodologies. Researchers are increasingly leveraging such intermediates to streamline synthetic processes and enhance yields, thereby accelerating the development of new therapeutic agents. The compound's role in constructing heterocyclic frameworks has been particularly noteworthy, with studies demonstrating its efficacy in generating molecules with potential antimicrobial and anti-inflammatory properties.
The thiomethyl group in 4-chloro-2'-(thiomethyl)benzophenone is particularly noteworthy for its ability to engage in sulfur-based chemistry, which is a cornerstone of many modern drug design strategies. Thiourea derivatives, for instance, are well-documented for their pharmacological activities across various therapeutic domains. By incorporating this moiety into molecular frameworks, chemists can explore novel interactions with biological targets, potentially leading to breakthroughs in treating chronic diseases.
Moreover, the chloro substituent on the benzophenone core enhances the compound's compatibility with palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These transformations are fundamental in constructing biaryl structures, which are prevalent in many FDA-approved drugs. The ability to efficiently modify the aromatic system via cross-coupling strategies makes 4-chloro-2'-(thiomethyl)benzophenone a preferred choice for medicinal chemists aiming to develop next-generation pharmaceuticals.
Recent studies have also highlighted the compound's utility in material science applications. For instance, benzophenone derivatives are known for their photochemical properties, and modifications at specific positions can tune their optical characteristics. The presence of both electron-withdrawing (chloro) and electron-donating (thiomethyl) groups allows for fine-tuning of electronic distributions across the aromatic system, making 4-chloro-2'-(thiomethyl)benzophenone a candidate for use in organic electronics and photovoltaic devices.
The synthesis of 4-chloro-2'-(thiomethyl)benzophenone typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes chlorination followed by thiolation or thioketal formation. Advances in catalytic systems have enabled more efficient and sustainable production methods, reducing waste and improving atom economy. Such innovations align with global efforts to promote green chemistry principles within the pharmaceutical industry.
In conclusion,4-Chloro-2'-(thiomethyl)benzophenone (CAS No. 951888-05-4) stands as a versatile intermediate with broad applications spanning pharmaceuticals and materials science. Its unique structural attributes enable participation in diverse chemical transformations, making it indispensable for modern research endeavors. As scientific methodologies continue to evolve, compounds like this will undoubtedly play an increasingly critical role in unlocking new frontiers in chemical innovation.
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